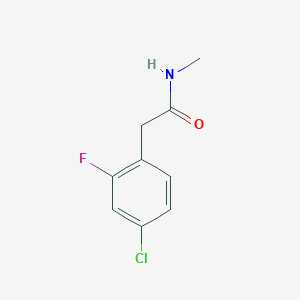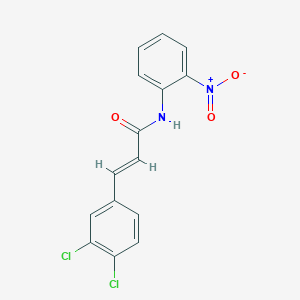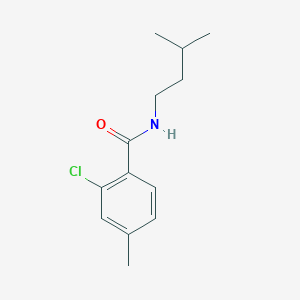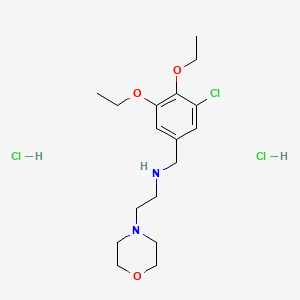
2-(4-chloro-2-fluorophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-methylacetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. CFM-2 is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation.
Mechanism of Action
2-(4-chloro-2-fluorophenyl)-N-methylacetamide blocks the TRPV1 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to stimuli such as heat, capsaicin, and acid, which are known activators of the TRPV1 channel. By blocking the TRPV1 channel, this compound reduces the influx of calcium ions into the cell, which leads to a decrease in the release of neurotransmitters and neuropeptides that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. This compound has also been shown to inhibit the growth of cancer cells that express the TRPV1 channel. These effects are attributed to the blockade of the TRPV1 channel by this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-2-fluorophenyl)-N-methylacetamide in lab experiments is its potency and specificity for the TRPV1 channel. This compound has been shown to be a more potent inhibitor of the TRPV1 channel than other TRPV1 antagonists such as capsazepine and SB-366791. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has the potential to be developed as a therapeutic agent for the treatment of pain, inflammation, and cancer. Future research could focus on the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Additionally, the role of TRPV1 in other physiological and pathological conditions such as diabetes, obesity, and neurodegenerative diseases could be investigated using this compound as a tool.
Synthesis Methods
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-methylacetamide involves the reaction of 4-chloro-2-fluoroaniline with N-methylacetamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-N-methylacetamide has been extensively used in scientific research as a tool to study the TRPV1 channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the sensation of pain and inflammation. This compound has been shown to block the TRPV1 channel, which makes it a useful tool to study the role of TRPV1 in various physiological and pathological conditions such as pain, inflammation, and cancer.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVJQBKZYRDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)

![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)


![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

